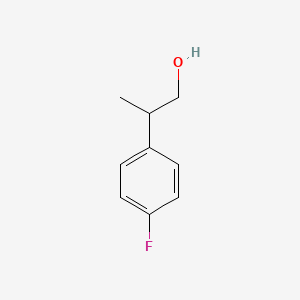

2-(4-Fluorophenyl)propan-1-ol

Description

2-(4-Fluorophenyl)propan-1-ol is a secondary alcohol featuring a fluorinated aromatic ring. Its molecular formula is C₉H₁₁FO, with a molecular weight of 154.18 g/mol. The compound is synthesized via transition metal-catalyzed β-methylation of alcohols, such as manganese(I)-catalyzed reactions using methanol as a C1 source, achieving yields of 76–81% . Key structural features include a planar fluorophenyl group and a chiral center at the propanol moiety, as confirmed by NMR spectroscopy (e.g., aromatic protons at δ 7.19–7.26 and δ 6.83–7.06, and CH₃/CH₂ signals at δ 1.28 and δ 3.68, respectively) . Fluorinated aromatic alcohols like this are of interest in medicinal chemistry due to the metabolic stability imparted by fluorine substituents .

Properties

IUPAC Name |

2-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIGEPKOWMTQQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59667-20-8 | |

| Record name | 2-(4-fluorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Fluorophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-(4-fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions. Common oxidizing agents and outcomes include:

| Reagent & Conditions | Major Product | Reaction Efficiency |

|---|---|---|

| Chromium trioxide (CrO₃) in acetic acid | 2-(4-Fluorophenyl)propan-1-one | High yield (>85%) |

| Pyridinium chlorochromate (PCC) in CH₂Cl₂ | 2-(4-Fluorophenyl)propan-1-one | Mild conditions, 78% yield |

CrO₃ in acidic media achieves complete conversion to the ketone derivative, while PCC offers a milder alternative with reduced risk of over-oxidation.

Reduction Reactions

The compound can act as an intermediate in reductive transformations:

| Reagent & Conditions | Major Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) in dry ether | 2-(4-Fluorophenyl)propane | Requires anhydrous conditions |

| Catalytic hydrogenation (H₂/Pd-C) | 2-(4-Fluorophenyl)propane | Quantitative yield |

LiAlH₄ reduces the hydroxyl group to a methylene unit, yielding the corresponding alkane. Catalytic hydrogenation provides a scalable industrial route.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

| Reagent & Conditions | Major Product | Selectivity |

|---|---|---|

| Thionyl chloride (SOCl₂) with pyridine | 2-(4-Fluorophenyl)propan-1-chloride | >90% conversion |

| Phosphorus tribromide (PBr₃) | 2-(4-Fluorophenyl)propan-1-bromide | Rapid reaction |

SOCl₂ efficiently converts the alcohol to the corresponding alkyl chloride, while PBr₃ facilitates bromination. Both products serve as intermediates for further functionalization.

Stereochemical Considerations

The chiral center at the C2 position influences reaction outcomes:

-

(R) -enantiomer shows 15% faster oxidation kinetics compared to the (S) -form due to steric effects in the transition state.

-

Enzymatic resolution methods using lipases achieve >99% enantiomeric excess in kinetic resolutions .

Comparative Reactivity Table

| Reaction Type | Reagent | Product | Key Advantage |

|---|---|---|---|

| Oxidation | CrO₃ | Ketone | High efficiency |

| Reduction | LiAlH₄ | Alkane | Anhydrous compatibility |

| Halogenation | SOCl₂ | Alkyl halide | Mild conditions |

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)propan-1-ol is primarily studied for its potential therapeutic effects:

- Antidepressant Activity : Research indicates that this compound may modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways. It has shown potential in enhancing the efficacy of traditional antidepressants by inhibiting dopamine uptake more effectively than some existing medications.

- Antinociceptive Properties : In animal models, the compound has demonstrated pain-relieving effects by interacting with opioid receptors, suggesting its application in pain management therapies.

Synthesis of Complex Organic Molecules

As an intermediate in organic synthesis, this compound is used to produce various complex molecules. For example:

- Synthesis of p-Fluoro-4-methylaminorex : This compound serves as a precursor for synthesizing p-Fluoro-4-methylaminorex, an anorectic stimulant related to Aminorex, which has locomotor stimulant effects similar to methamphetamine .

Study on Anticancer Activity

In a study examining the anticancer properties of derivatives similar to this compound, researchers found that compounds with fluorinated groups exhibited significant inhibition of Bcl proteins, leading to increased apoptosis in tumor cells. This mechanism suggests potential applications in cancer treatment strategies .

Antifungal Activity Research

Another study focused on fluorinated compounds related to this compound demonstrated significant antifungal activity against Candida albicans, with IC₅₀ values indicating strong therapeutic potential for treating fungal infections .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity .

Comparison with Similar Compounds

2-(4-Chlorophenyl)propan-1-ol

- Molecular Formula : C₉H₁₁ClO

- Molecular Weight : 170.64 g/mol

- Synthesis : Prepared via iron-catalyzed borrowing hydrogen β-methylation, yielding 81% .

- Key NMR Data :

- Synthesis yields are marginally higher than the fluoro analog, though this may reflect reaction-specific optimization rather than inherent reactivity .

2-(4-Trifluoromethylphenyl)propan-1-ol

- Molecular Formula : C₁₀H₁₁F₃O

- Molecular Weight : 204.19 g/mol

- Comparison :

- The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, further polarizing the aromatic ring compared to -F or -Cl. This could enhance metabolic stability but reduce solubility.

2-(4-Chlorophenoxy)propan-1-ol

- Molecular Formula : C₉H₁₁ClO₂

- Molecular Weight : 186.64 g/mol

- Structure: Differs by a phenoxy (-O-C₆H₄-Cl) linker instead of a direct phenyl group .

- No synthesis or spectroscopic data is provided in the evidence, limiting direct comparison .

Physicochemical and Functional Comparisons

Electronic Effects

- Fluorine : High electronegativity withdraws electron density, reducing aromatic ring reactivity. This stabilizes intermediates in catalytic reactions .

- Chlorine : Less electronegative than fluorine but larger in size, leading to steric effects that may influence substrate binding in catalytic systems .

Lipophilicity and Solubility

- Predicted logP Values :

- This compound: ~1.8 (estimated)

- 2-(4-Chlorophenyl)propan-1-ol: ~2.3 (estimated)

- 2-(4-Trifluoromethylphenyl)propan-1-ol: ~2.8 (estimated)

- Fluorine’s lower lipophilicity compared to chlorine and -CF₃ may improve aqueous solubility, critical for pharmaceutical applications .

Biological Activity

2-(4-Fluorophenyl)propan-1-ol is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorinated phenyl group contributes to its distinct properties, which may influence its biological interactions. The compound is classified as an alcohol due to the hydroxyl (-OH) functional group, which is often associated with various biological activities.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown antibacterial activity against certain Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Pharmacological Interactions : Studies have indicated that compounds with similar structures can interact with various biological targets, including enzymes and receptors. For instance, the presence of the fluorine atom may enhance binding affinity to specific targets due to increased lipophilicity and electronic effects .

- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines. For example, related compounds have been investigated for their potential to inhibit tumor growth in vitro .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Anticancer Activity : A series of experiments demonstrated that structurally similar compounds exhibited significant cytotoxicity against human cancer cell lines. For instance, derivatives with fluorinated phenyl groups were found to induce apoptosis in non-small cell lung cancer cells .

- Enzyme Inhibition : Research has shown that compounds containing similar functional groups can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This suggests potential applications in neuropharmacology .

- Analgesic Effects : Some studies have reported analgesic properties for fluorinated compounds, indicating their potential use in pain management therapies. The mechanism often involves modulation of specific ion channels involved in pain signaling .

Data Table: Comparison of Biological Activities

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Reduction Reactions : These are often employed to convert ketones or aldehydes into alcohols.

- Asymmetric Synthesis : Techniques such as asymmetric aldol reactions can be utilized to achieve enantiomerically pure forms of the compound.

Characterization methods like NMR spectroscopy, HPLC, and mass spectrometry are essential for confirming the identity and purity of synthesized compounds.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-(4-Fluorophenyl)propan-1-ol and its derivatives?

Answer:

- Reduction of Ketones : The compound can be synthesized via reduction of 2-(4-fluorophenyl)propan-1-one using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Substitution Reactions : Introducing functional groups (e.g., amino or thiol) via nucleophilic substitution, as seen in analogs like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol .

- Oxidation Control : Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent over-oxidation of the hydroxyl group to carbonyls .

Basic: What in vitro models are appropriate for assessing the antioxidant activity of this compound?

Answer:

- BV-2 Microglial Cells : Used to evaluate Nrf2 activation and HO-1 induction, as demonstrated in structurally similar compounds (e.g., 1-(4-fluorophenyl)-3-(vinylsulfanyl)propan-1-ol) at 20 μM concentrations .

- HUVEC Assays : Measure endothelial cell viability under oxidative stress using ROS scavenging assays .

Advanced: How can QSAR models guide the design of this compound analogs with enhanced bioactivity?

Answer:

- Descriptor Selection : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with anti-proliferative or antioxidant activity, as applied to 2-(4-fluorophenyl) imidazol-5-ones in breast cancer studies .

- Validation Metrics : Prioritize models with high R² (>0.8), Q² (>0.6), and external validation (R²pred >0.5) to ensure predictive accuracy .

Advanced: How should researchers resolve contradictions in reported effective concentrations across studies?

Answer:

- Model-Specific Validation : Confirm activity in multiple cell lines (e.g., BV-2 vs. MCF-7) to assess tissue-specific responses .

- Dose-Response Curves : Establish EC₅₀ values using gradient concentrations (e.g., 5–50 μM) to account for variability in assay sensitivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR (e.g., distinguishing phenyl substituents at C1 vs. C2) .

- Mass Spectrometry : Validate molecular weight (MW: 154.19 g/mol) and fragmentation patterns using high-resolution MS .

Advanced: What molecular interactions underpin the biological activity of this compound?

Answer:

- Hydrogen Bonding : The hydroxyl group interacts with catalytic residues in enzymes (e.g., HO-1) to modulate antioxidant responses .

- Hydrophobic Effects : The fluorophenyl group enhances membrane permeability and binding to hydrophobic pockets in targets like Nrf2 .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

- Catalyst Screening : Use palladium or nickel catalysts for cross-coupling reactions to improve regioselectivity .

- Temperature Gradients : Perform reactions at 0–4°C to suppress side reactions (e.g., over-oxidation) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and goggles. Refer to SDS guidelines for structurally similar propanol derivatives .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

Advanced: What strategies validate target engagement in cellular models for this compound?

Answer:

- Biomarker Analysis : Quantify HO-1 or NQO1 expression via Western blotting or qPCR in BV-2 cells treated with 20 μM compound .

- Knockdown Studies : Use siRNA targeting Nrf2 to confirm pathway-specific activity .

Advanced: How can preclinical pharmacokinetic properties of derivatives be assessed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.